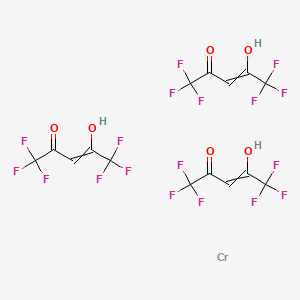
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is an organic compound with the molecular formula C11H12O3. It is a derivative of 2H-Inden-2-one, featuring methoxy groups at the 4 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- typically involves the introduction of methoxy groups to the 2H-Inden-2-one core. One common method is the methylation of 2H-Inden-2-one using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones with methoxy groups.
Reduction: Dihydro derivatives with retained methoxy groups.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Applications De Recherche Scientifique
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Inden-2-one: The parent compound without methoxy groups.
2H-Inden-2-one, 1,3-dihydro-5-methoxy-: A derivative with a single methoxy group.
4-Methoxy-2-indanone: Another methoxy-substituted derivative
Uniqueness
2H-Inden-2-one, 1,3-dihydro-4,7-dimethoxy- is unique due to the presence of two methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The dual methoxy substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4,7-dimethoxy-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C11H12O3/c1-13-10-3-4-11(14-2)9-6-7(12)5-8(9)10/h3-4H,5-6H2,1-2H3 |
Clé InChI |
LRHXSJHVFJSPBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CC(=O)CC2=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


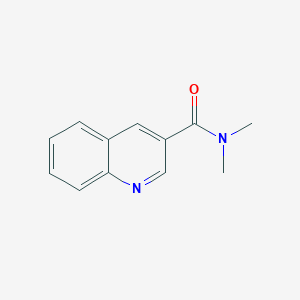


![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
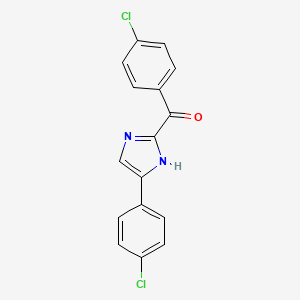
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
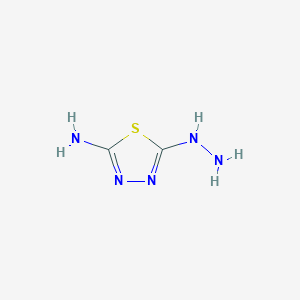
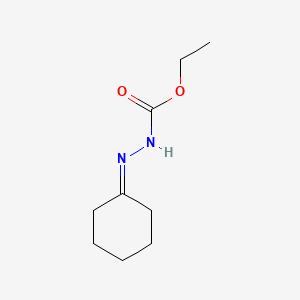
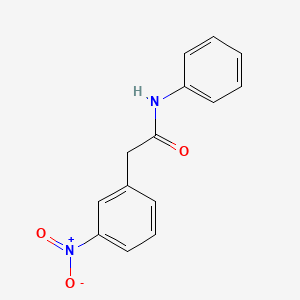
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)


